1-Amino-3-(2-fluoroethyl)piperidin-4-ol
Overview
Description
Scientific Research Applications
Synthetic Chemistry Applications
- Nucleophilic Ring-Opening Reactions : The compound has been utilized in nucleophilic ring-opening reactions of epoxypiperidines, leading to the synthesis of potent ligands like 4-fluorobenzyltrozamicol, demonstrating high regiocontrol and yielding trans-4-amino-piperidin-3-ols and 3-amino-piperidin-4-ols with high specificity and yields (Scheunemann et al., 2011).
- Synthesis of Piperidyl and Pyrrolidyl Benzilates : The compound has been part of the synthesis and evaluation of piperidyl and pyrrolidyl benzilates as ligands for muscarinic acetylcholine receptors, showing potential as in vivo probes for measuring endogenous neurotransmitter levels (Skaddan et al., 2000).
- Antimycobacterial Activity : Spiro-piperidin-4-ones synthesized via 1,3-dipolar cycloaddition showed promising in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting the compound's relevance in developing new antimycobacterial agents (Kumar et al., 2008).
Biological Evaluation
- Evaluation Against Dalton’s Lymphoma Ascitic in Mice : A 1,2,4 - triazole derivative related to the compound showed considerable anticancer activity against tumor-induced in Swiss albino male mice, demonstrating the potential for cancer treatment applications (Arul & Smith, 2016).
Material Science
- Fluorescent Probe Development : The compound was incorporated into a reversible fluorescent probe for cyclic detection of redox cycles in aqueous solutions and living cells, showcasing its application in bioimaging and monitoring cellular processes (Wang et al., 2016).
Mechanism of Action
Target of Action
The primary target of “1-Amino-3-(2-fluoroethyl)piperidin-4-ol” is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
“this compound” interacts with the CCR5 receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of “this compound” with the CCR5 receptor affects the HIV-1 entry process . Specifically, it prevents the entry of macrophagetropic (R5) HIV-1 strains into cells that express the CCR5 receptor .
Result of Action
The result of the action of “this compound” is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells, thereby potentially treating HIV-1 infections .
Action Environment
The action of “this compound” is influenced by the presence of the CCR5 receptor on the surface of cells
Future Directions
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-Amino-3-(2-fluoroethyl)piperidin-4-ol”, is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-amino-3-(2-fluoroethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2O/c8-3-1-6-5-10(9)4-2-7(6)11/h6-7,11H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLNJBHIMQUBTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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